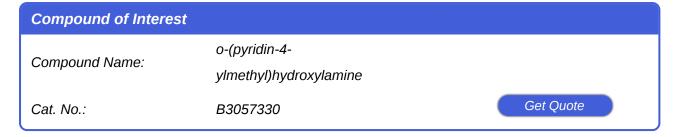


An In-depth Technical Guide on o-(pyridin-4ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of **o-(pyridin-4-ylmethyl)hydroxylamine**. The document details its chemical identity, physicochemical characteristics, and provides a plausible route for its synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and extrapolates properties based on related chemical structures and the fundamental principles of organic chemistry. The guide also touches upon the potential biological significance and toxicological considerations for hydroxylamine-containing compounds, highlighting areas for future research.

Chemical Structure and Identity

o-(Pyridin-4-ylmethyl)hydroxylamine is a heterocyclic organic compound featuring a pyridine ring linked through a methylene bridge to the oxygen atom of a hydroxylamine functional group.

Chemical Structure:

Caption: Proposed workflow for the synthesis of **o-(pyridin-4-ylmethyl)hydroxylamine**.

Detailed Experimental Protocol (Hypothetical):



- Reaction Setup: To a solution of 4-(chloromethyl)pyridine hydrochloride in a suitable polar aprotic solvent such as acetonitrile, add an excess of hydroxylamine hydrochloride.
- Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloride salts and facilitate the reaction.
- Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Workup: After completion, cool the reaction mixture and filter to remove any solid byproducts.
 The filtrate is then concentrated under reduced pressure.
- Extraction: The residue is taken up in a suitable organic solvent and washed with water or brine to remove any remaining inorganic salts.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure **o-(pyridin-4-ylmethyl)hydroxylamine**.

Spectroscopic Data

While specific spectra for **o-(pyridin-4-ylmethyl)hydroxylamine** are not available, the expected NMR and mass spectrometry data can be predicted based on its structure.

Table of Predicted Spectroscopic Data:



| Technique | Predicted Observations |
|---------------------|--|
| ¹ H NMR | - Aromatic protons of the pyridine ring (two doublets) A singlet for the methylene (-CH ₂ -) protons A broad singlet for the amine (-NH ₂) protons. |
| ¹³ C NMR | - Aromatic carbons of the pyridine ring A signal for the methylene carbon. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (124.14 g/mol) Fragmentation patterns consistent with the loss of the hydroxylamine group and cleavage of the pyridine ring. |

Reactivity and Stability

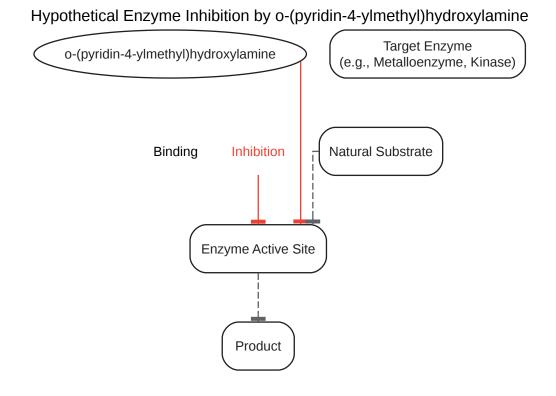
o-(Pyridin-4-ylmethyl)hydroxylamine possesses two primary reactive centers: the nucleophilic hydroxylamine group and the basic pyridine ring.

- Nucleophilicity of the Hydroxylamine Group: The -ONH2 group is a potent nucleophile and
 can react with various electrophiles. For instance, it can react with aldehydes and ketones to
 form oximes. [1]* Basicity of the Pyridine Ring: The lone pair of electrons on the nitrogen
 atom of the pyridine ring makes it basic and susceptible to protonation or alkylation.
- Stability: Hydroxylamines can be unstable and may be sensitive to oxidation. [1]It is
 recommended to store the compound in a dark place, under an inert atmosphere, and at low
 temperatures.

Potential Signaling Pathway Involvement (Hypothetical):

Given the structural similarity of hydroxylamines to various biologically active molecules, **o- (pyridin-4-ylmethyl)hydroxylamine** could potentially interact with enzymes that have amino or hydroxyl groups as substrates. For example, it might act as an inhibitor of enzymes involved in amino acid metabolism or as a chelator of metal ions in metalloenzymes. However, without experimental data, any proposed pathway is purely speculative.





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Caption: Hypothetical mechanism of enzyme inhibition.

Biological Activity and Toxicology

There is no specific biological activity or toxicological data available for **o-(pyridin-4-ylmethyl)hydroxylamine**. However, the broader class of hydroxylamines is known for a range of biological effects.

- Potential Pharmacological Activity: Some hydroxylamine derivatives have been investigated
 for their potential as antibacterial [2]and anticancer agents. [3]The pyridine moiety is a
 common scaffold in many approved drugs, suggesting that this compound could be a starting
 point for drug discovery efforts.
- Toxicology: Hydroxylamines, as a class, are known to have potential toxic effects. They can
 act as mutagens and may cause methemoglobinemia. [4]The safety profile of o-(pyridin-4ylmethyl)hydroxylamine would need to be thoroughly investigated through in vitro and in
 vivo studies.



Conclusion and Future Directions

o-(Pyridin-4-ylmethyl)hydroxylamine is a simple yet potentially valuable molecule for chemical and pharmaceutical research. This guide has summarized its known structural and predicted physicochemical properties and outlined a plausible synthetic route. The significant lack of experimental data highlights the need for further investigation into this compound. Future research should focus on:

- Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full spectroscopic characterization are essential.
- Experimental Determination of Physicochemical Properties: Accurate measurement of melting point, boiling point, solubility, and pKa is needed.
- Biological Screening: In vitro and in vivo studies are required to explore its potential pharmacological activities and to assess its toxicological profile.

This foundational work would pave the way for a deeper understanding of **o-(pyridin-4-ylmethyl)hydroxylamine** and its potential applications in drug development and other scientific fields.

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